
Ethyl 3-chloro-1H-indazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a member of the indazole family, which is a type of heterocyclic aromatic organic compound . Indazoles have been of great interest due to their wide variety of biological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indazole ring substituted with a chlorine atom at the 3rd position and an ethyl carboxylate group at the 5th position . The exact structural details can be obtained from a detailed spectroscopic analysis or X-ray crystallography, which is not available in the current literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the literature, indazoles in general are known to participate in a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Aplicaciones Científicas De Investigación
Derivative Synthesis and Testing
Ethyl 3-chloro-1H-indazole-5-carboxylate is a key compound in the synthesis of various derivatives. For instance, Bistocchi et al. (1981) synthesized 65 new derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals. Some derivatives demonstrated antiarthritic effects at low toxicity doses in preliminary tests on rats (Bistocchi et al., 1981).
Synthesis Methodology Development
Advancements in synthetic methods for related compounds have been explored. Zhu et al. (2003) reported a phosphine-catalyzed [4 + 2] annulation process, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, which leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
New Synthesis Techniques
Matiychuk et al. (2011) developed a recyclization method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, offering an economical and environmentally friendly approach (Matiychuk et al., 2011).
Photochemical Studies
Amati et al. (2010) investigated the photochemical properties of related compounds, contributing to our understanding of their photophysical characteristics and potential as singlet-oxygen sensitizers (Amati et al., 2010).
Synthesis of Oxazoles
Hodgetts and Kershaw (2002) utilized ethyl 2-chlorooxazole-4-carboxylate, a compound related to this compound, to synthesize various substituted oxazoles (Hodgetts & Kershaw, 2002).
Antimicrobial Activity Study
Desai et al. (2019) conducted a study on the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing insights into their potential medical applications (Desai et al., 2019).
Indazole Derivatives Synthesis
Luo et al. (2006) described a method for regioselective protection and derivatization of indazoles, an area closely related to the study of this compound (Luo et al., 2006).
Corrosion Inhibition Studies
Raviprabha and Bhat (2021) explored the corrosion inhibition efficiency of a related compound, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, on aluminum alloys, indicating its potential application in material science (Raviprabha & Bhat, 2021).
Coordination Polymer Research
Cisterna et al. (2018) investigated the effect of positional isomeric ligands, including ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate, on the structure of Cd(II) coordination polymers, highlighting the isomeric effect on polymer structures (Cisterna et al., 2018).
Direcciones Futuras
Given the wide range of biological activities exhibited by indazole derivatives , there is potential for further exploration of Ethyl 3-chloro-1H-indazole-5-carboxylate in various pathological conditions. This could include further studies into its synthesis, chemical reactions, and mechanism of action, as well as detailed investigation of its physical and chemical properties and safety profile.
Propiedades
IUPAC Name |
ethyl 3-chloro-2H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEBRIAFHZOVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)
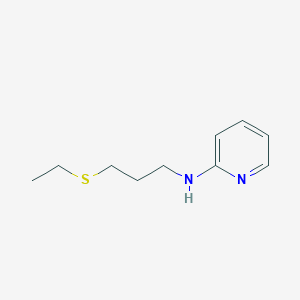
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2858914.png)
![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)
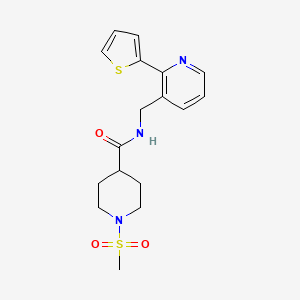
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)
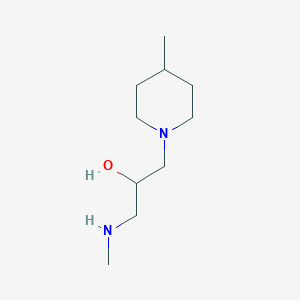
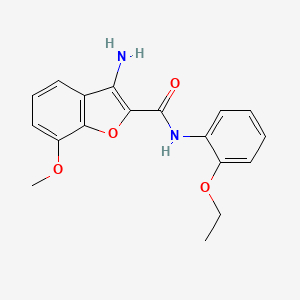
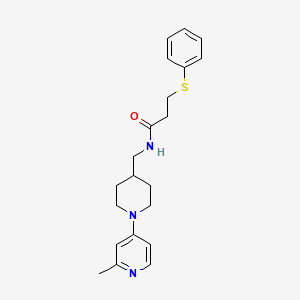
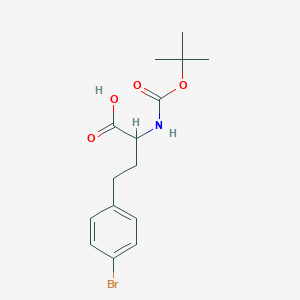
![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)
